
5-Phenylpyrrolidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Phenylpyrrolidin-2-one and related compounds involves multiple strategies, including the double reduction of cyclic sulfonamides and the use of N-Vinylpyrrolidin-2-One as a carbanion equivalent. These methods offer efficient pathways to construct the pyrrolidinone structure with the phenyl group attached, providing valuable insights into the synthetic accessibility of this compound (Evans, 2007) (Sorgi et al., 2003).
Molecular Structure Analysis
Spectroscopic analysis and computational studies play a crucial role in understanding the molecular structure of this compound. Techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the structural and electronic properties of this compound, providing valuable information on its conformation and stability (Devi et al., 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. These reactions include transformations under specific conditions, such as the influence of substituents on reaction kinetics and mechanisms, offering insights into the compound's chemical behavior (Hanusek et al., 2004).
Physical Properties Analysis
The physical properties of this compound, including its crystalline structure and spectroscopic characteristics, are crucial for its identification and application in various fields. Studies have shown that the compound forms specific crystalline arrangements and exhibits characteristic spectroscopic patterns, contributing to our understanding of its physical attributes (Figueira et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
5-Phenylpyrrolidin-2-one derivatives have been explored for their potential in antiviral therapies. For instance, N-phenylpyrrolidine-based inhibitors, including compounds related to this compound, have shown excellent potency against Hepatitis C Virus (HCV). These compounds, especially ABT-267, demonstrate low-picomolar EC50 values and have reached phase 3 clinical trials, highlighting their significance in antiviral research (DeGoey et al., 2014).
Antitumor and Antimicrobial Applications
The compound has been utilized in the synthesis of novel antitumor and antimicrobial agents. A specific example is the microwave-assisted synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, which has shown significant promise in these areas. The synthesized products exhibit high purity, yield, and are produced under eco-friendly conditions, demonstrating the compound's versatility in medicinal chemistry (Azmy et al., 2018).
Synthesis of Derivatives and Analogues
This compound is also key in the synthesis of various derivatives. For example, the synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases has been reported. This process involves an enzymatic enantioselective amination reaction, illustrating the compound's utility in creating structurally diverse derivatives (Koszelewski et al., 2009).
Chemical and Structural Analysis
The compound's structure has been the focus of various studies. For instance, research involving the synthesis and characterization of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid used spectroscopic and computational methods. These studies provide valuable insight into the compound's structural and thermodynamic parameters, enhancing our understanding of its chemical properties (Devi et al., 2018).
Wirkmechanismus
Target of Action
It’s known that pyrrolidin-2-ones, a group to which 5-phenylpyrrolidin-2-one belongs, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities .
Mode of Action
The mode of action of this compound involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process leads to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Result of Action
It’s known that pyrrolidin-2-ones, a group to which this compound belongs, are common structural motifs in compounds possessing potent biological activities . These activities could potentially result from the action of this compound.
Eigenschaften
IUPAC Name |
5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312863 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22050-10-8 | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22050-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022050108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22050-10-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key synthetic routes to accessing 5-Phenylpyrrolidin-2-one highlighted in the research?
A1: Two main synthetic approaches for this compound are described in the provided research:
Q2: Has the crystal structure of any this compound derivative been reported?
A2: Yes, the research highlights the successful synthesis and characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one. This derivative was synthesized via a microwave-assisted, one-pot reaction, and its structure was confirmed using spectroscopic methods, including single-crystal X-ray diffraction, providing detailed insights into its three-dimensional structure. []
Q3: What biological activities have been associated with this compound derivatives?
A3: Derivatives of this compound, particularly (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have displayed promising antitumor and antimicrobial activities. [] Further investigations are needed to elucidate the underlying mechanisms of action and explore their therapeutic potential.
Q4: Are there any chiral aspects associated with this compound?
A4: The structure of this compound possesses a chiral center at the 5-position. Research demonstrates the use of (R)-N-phenylpantolactam as a chiral resolving agent to separate enantiomers of novel N,O-psiconucleosides derived from this compound. This separation allowed for the determination of the absolute configuration of these compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
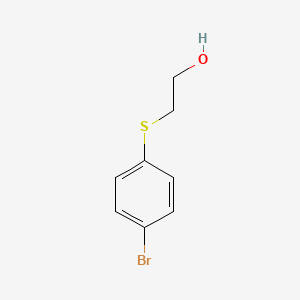
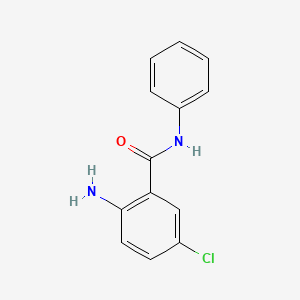
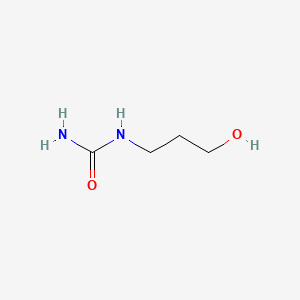
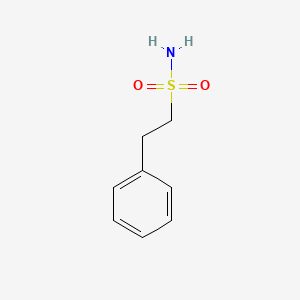

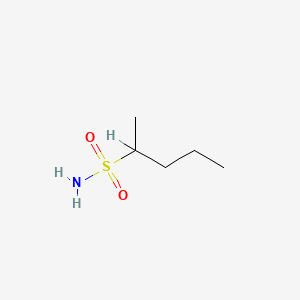



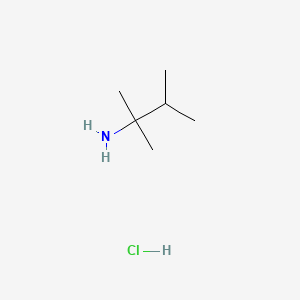

![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
